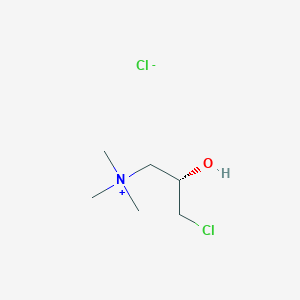

(S)-(-)-(3-Cloro-2-hidroxipropil)trimetilamonio cloruro

Descripción general

Descripción

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chiral center, making it optically active. It is commonly used for its antimicrobial properties and as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.

Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.

Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.

Safety and Hazards

“(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is likely to have similar safety and hazards to other quaternary ammonium compounds. For example, it may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

The future research directions for “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” and similar compounds could include their use in the development of hydrogels for underwater adhesion . These hydrogels, with outstanding mechanical and antibacterial properties, hold promising potential for diverse applications, such as wastewater treatment .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as trimethylammonium chloride, are often used in organic synthesis .

Mode of Action

Quaternary ammonium cations, which this compound is a type of, are known to interact with cellular membranes of microorganisms . They incorporate their hydrophobic chain into the membrane lipid bilayer, interacting with negatively charged phospholipids and potentially causing inhibition or denaturation of cell membrane proteins .

Biochemical Pathways

Quaternary ammonium compounds are known to have a wide range of applications, including as antimicrobials, fabric softeners, and hair conditioners .

Pharmacokinetics

It is known that the compound has a melting point of 283 - 284 °c .

Result of Action

It is known that quaternary ammonium compounds can inactivate enveloped viruses .

Action Environment

It is known that the compound should be stored below +30°c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of (S)-(-)-epichlorohydrin with trimethylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using a molar ratio of reactants that favors the formation of the quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert it to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds, while oxidation and reduction reactions can produce a range of alcohols, ketones, or aldehydes .

Comparación Con Compuestos Similares

Similar Compounds

- Trimethylamine hydrochloride

- Tetramethylammonium chloride

- Triethylammonium chloride

Comparison

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its chiral center, which imparts optical activity and can influence its biological interactions. Compared to other quaternary ammonium compounds, it has a specific structure that allows for targeted applications in antimicrobial treatments and organic synthesis .

Propiedades

IUPAC Name |

[(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-FYZOBXCZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383162 | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101396-91-2 | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the potential applications of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride in synthetic chemistry?

A1: (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride serves as a versatile starting material for synthesizing various compounds. For instance, it can be reacted with sodium sulfite to produce 2-hydroxy-3-trimethylammonium-1-propanesulfonate. [] This zwitterionic compound can then be further derivatized, for example, by reacting it with tosyl chloride to yield 2-tosyloxy-3-trimethylammonium-1-propanesulfonate. [] These zwitterionic compounds hold potential as precursors for developing new functionalized phosphines, which are valuable ligands in organometallic chemistry and catalysis. []

Q2: How is (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride utilized in material science?

A2: (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride plays a crucial role in creating chiral hybrid materials with interesting optical properties. By reacting it with antimony(III) chloride, researchers have successfully synthesized enantiomorphic hybrids exhibiting circularly polarized luminescence (CPL). [] These hybrids adopt a 0D structure, featuring isolated SbCl5 pyramids separated by (3-chloro-2-hydroxypropyl)trimethylammonium chloride cations. [] The chirality of the organic cation induces strong chiral-optical properties in the resulting material, making it a promising candidate for applications in areas such as bioresponsive imaging and 3D displays. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)